![molecular formula C10H17NO5 B6416644 1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid CAS No. 40350-82-1](/img/structure/B6416644.png)
1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The tert-butyloxycarbonyl protecting group or tert-butoxycarbonyl protecting group (BOC group) is a protecting group used in organic synthesis. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Wissenschaftliche Forschungsanwendungen
Antioxidant and Biological Activity
Natural carboxylic acids, including derivatives similar to 1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid, are known for their biological activities, particularly as antioxidants. The structure-related antioxidant activities of these compounds have been extensively studied, demonstrating that certain structural features, such as the number of hydroxyl groups and the presence of conjugated bonds, significantly influence their bioactivity. This review highlighted that specific carboxylic acids exhibit high antioxidant activity, suggesting potential applications in protecting against oxidative stress (Godlewska-Żyłkiewicz et al., 2020).
Drug Synthesis
Levulinic acid (LEV), a biomass-derived key building block, shares functional group similarities with 1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid, showcasing flexibility and uniqueness in drug synthesis due to its carbonyl and carboxyl groups. LEV and its derivatives offer a cost-effective, cleaner alternative for synthesizing a variety of drugs, highlighting the role of carboxylic acid derivatives in simplifying drug synthesis and enhancing the release of drugs (Zhang et al., 2021).
Anticancer and Antimicrobial Agents
Carboxylic acid derivatives, including those similar to 1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid, have been identified in natural sources like plants, algae, and fungi, showing diverse biological activities. These compounds are promising for future chemical preparations due to their antioxidant properties and potential as anticancer, antimicrobial, and antibacterial agents. The review covers the applications of these derivatives in the cosmetic, agronomic, and pharmaceutical industries, indicating the wide-ranging utility of carboxylic acid derivatives in scientific research and development (Dembitsky, 2006).
Biocatalyst Inhibition
The inhibition of biocatalysts by carboxylic acids, including compounds structurally related to 1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid, has been documented. This review focuses on the impact of carboxylic acids on engineered microbes like Escherichia coli and Saccharomyces cerevisiae. Understanding the mechanisms by which carboxylic acids inhibit these microbes is crucial for developing strategies to increase microbial robustness and improve industrial performance (Jarboe et al., 2013).
Safety And Hazards
The compound “1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid” has been associated with certain hazards. It has been classified with the GHS07 pictogram and carries the signal word “Warning”. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements include measures to take in case of exposure or if specific symptoms appear after exposure .
Eigenschaften
IUPAC Name |
4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENKAPCDIOILGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40929761 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-hydroxyproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40929761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | |
CAS RN |
13726-69-7 | |
| Record name | NSC343720 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343720 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(tert-Butoxycarbonyl)-4-hydroxyproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40929761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




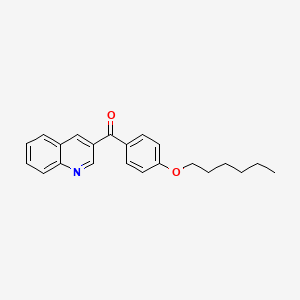
![1-[2-(1,3-Dioxolan-2-yl)ethyl]-4-nitro-1H-pyrazole](/img/structure/B6416577.png)
![(Butan-2-yl)[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B6416581.png)

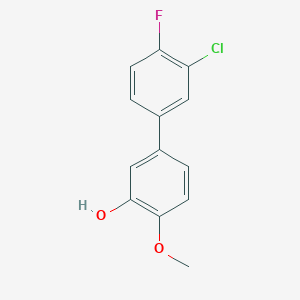
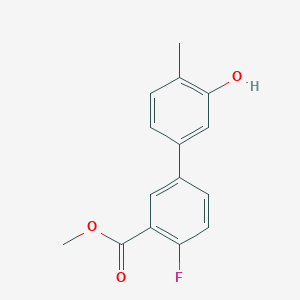
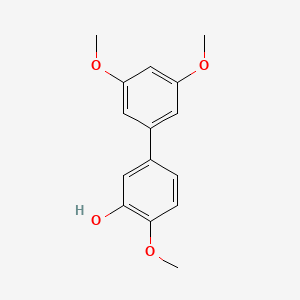

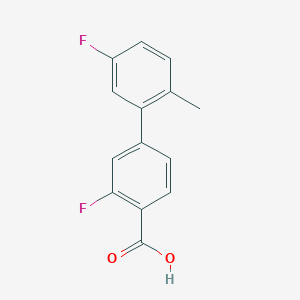

![N-[(E)-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}amino]guanidine](/img/structure/B6416658.png)
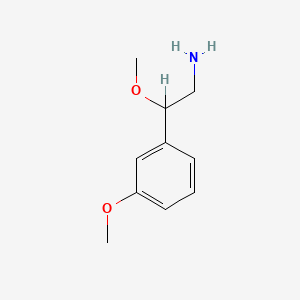
![1-methyl-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6416672.png)